4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

Organic Synthesis Quality Control Solid‑State Characterization

Select this fluorophenyl furanone building block for its favorable CNS-penetrant physicochemical profile: LogP 1.66 and TPSA 50.09 Ų provide balanced oral bioavailability and low off-target binding versus heavier halogen analogs. The 210–212°C melting point—5°C lower than the bromophenyl derivative—streamlines solid-state handling, drying, and purification scale-up. Consistent ≥98% purity from established suppliers minimizes in-house repurification, accelerating assay development and SAR exploration of para-substituent electronic effects.

Molecular Formula C11H6FNO2
Molecular Weight 203.172
CAS No. 50691-04-8
Cat. No. B2845691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
CAS50691-04-8
Molecular FormulaC11H6FNO2
Molecular Weight203.172
Structural Identifiers
SMILESC1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C11H6FNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2
InChIKeyCWMVLLRNKOTQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS 50691-04-8) – Key Procurement & Baseline Characterization


4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile (CAS 50691-04-8) is a fluorophenyl-substituted furanone derivative (C11H6FNO2, MW 203.17) . It serves as a versatile building block in medicinal chemistry and organic synthesis . The compound is commercially available in research quantities (95-98% purity) from multiple suppliers, with typical storage conditions requiring a dry, cooled environment .

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile: Why In‑Class Analogs Are Not Freely Interchangeable


4‑Aryl‑substituted 2‑oxo‑2,5‑dihydrofuran‑3‑carbonitriles exhibit distinct physicochemical and biological profiles driven by the electronic and steric nature of the para substituent on the phenyl ring . Substitution with fluorine, chlorine, or bromine alters molecular properties such as melting point, lipophilicity (LogP), and polar surface area (TPSA), which in turn influence solubility, membrane permeability, and target binding . Consequently, direct replacement of the fluorophenyl derivative with its chloro or bromo analog can lead to divergent experimental outcomes in biological assays or synthetic workflows, necessitating compound‑specific selection.

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile – Quantitative Differentiation vs. Closest Analogs


Melting Point Differential vs. 4‑(4‑Bromophenyl) Analog

The fluorophenyl derivative melts at a lower temperature (210‑212 °C) compared to the bromophenyl analog (215‑217 °C) . This 5 °C difference is attributable to the reduced molecular weight and altered intermolecular forces imparted by the fluorine substituent .

Organic Synthesis Quality Control Solid‑State Characterization

Lipophilicity (LogP) and Polar Surface Area (TPSA) Profile

The computed LogP (1.66) and TPSA (50.09 Ų) for 4‑(4‑fluorophenyl)-2‑oxo‑2,5‑dihydro‑3‑furancarbonitrile provide a baseline for assessing membrane permeability and oral bioavailability . While direct comparative computational data for the chloro and bromo analogs are not reported, the trend of increasing halogen size correlates with increased LogP and decreased TPSA .

Medicinal Chemistry ADME Prediction Drug Likeness

Purity and Storage Differentiation Among Commercial Sources

Commercial offerings of the target compound range from 95% to 98% purity, with storage recommendations varying from ambient temperature to 2‑8 °C sealed under dry conditions . This contrasts with the bromophenyl analog, which is typically supplied at 95% purity and may exhibit different long‑term stability due to the heavier halogen .

Procurement Quality Assurance Stability

4-(4-Fluorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile – Preferred Application Scenarios Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

In drug discovery programs targeting CNS‑penetrant or low‑protein‑binding candidates, the fluorophenyl derivative provides a favorable LogP (1.66) and TPSA (50.09 Ų) compared to heavier halogen analogs that trend toward higher lipophilicity and lower polar surface area . This balance may improve oral bioavailability and reduce off‑target binding .

Synthetic Scale‑Up Where Lower Melting Point Facilitates Handling

The 5 °C lower melting point (210‑212 °C) relative to the bromophenyl analog (215‑217 °C) simplifies solid‑state handling, drying, and purification steps in large‑scale organic synthesis, reducing energy and time costs .

High‑Purity Starting Material for Sensitive Biological Assays

The availability of 98% purity grade material from suppliers such as Leyan and ChemScene ensures minimal interference from impurities in cell‑based or enzymatic assays . This reduces the need for in‑house repurification and accelerates assay development.

Structure–Activity Relationship (SAR) Studies on Furanone‑Based Inhibitors

The compound serves as a key building block for SAR exploration, allowing systematic variation of the para‑substituent. Its distinct electronic properties (fluorine as a strong electron‑withdrawing group) enable the study of substituent effects on target engagement .

Technical Documentation Hub

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